methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20386516
InChI: InChI=1S/C10H8ClN3O2/c1-16-10(15)8-4-7(11)2-3-9(8)14-6-12-5-13-14/h2-6H,1H3
SMILES:
Molecular Formula: C10H8ClN3O2
Molecular Weight: 237.64 g/mol

methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate

CAS No.:

Cat. No.: VC20386516

Molecular Formula: C10H8ClN3O2

Molecular Weight: 237.64 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate -

Specification

Molecular Formula C10H8ClN3O2
Molecular Weight 237.64 g/mol
IUPAC Name methyl 5-chloro-2-(1,2,4-triazol-1-yl)benzoate
Standard InChI InChI=1S/C10H8ClN3O2/c1-16-10(15)8-4-7(11)2-3-9(8)14-6-12-5-13-14/h2-6H,1H3
Standard InChI Key FBTLGXUCBGYJNZ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=CC(=C1)Cl)N2C=NC=N2

Introduction

Structural and Physicochemical Properties

The compound’s IUPAC name, methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate, reflects its core structure: a methyl ester of benzoic acid substituted with chlorine and a triazole ring. Key physicochemical properties include:

PropertyValue/Description
Molecular Formula (Free)C10H8ClN3O2\text{C}_{10}\text{H}_{8}\text{ClN}_{3}\text{O}_{2}
Molecular Weight274.11 g/mol (hydrochloride)
SMILES NotationO=C(OC)C1=CC(Cl)=CC=C1N2N=CN=C2.[H]Cl
SolubilityLikely polar aprotic solvent-soluble
StabilityStable under recommended storage

The triazole ring contributes to its planar geometry, enabling π-π stacking interactions with biological targets, while the chlorine atom enhances electronegativity and binding affinity . The hydrochloride salt form improves solubility for pharmacological applications .

Synthesis and Industrial Production

Synthetic routes to methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate typically involve multi-step reactions:

  • Chlorination: Introducing chlorine at the 5-position of 2-hydroxybenzoic acid derivatives.

  • Esterification: Methylation of the carboxylic acid group using methanol under acidic conditions.

  • Triazole Coupling: Nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole ring .

Industrial-scale production employs continuous flow reactors to optimize yield and purity, with automated chromatography for purification . Challenges include minimizing byproducts during triazole ring formation, which can reduce pharmacological efficacy.

Biological Activities and Mechanism of Action

Anticancer Activity

In vitro studies on structurally analogous 1,2,4-triazole benzoic acid hybrids demonstrate potent cytotoxicity against human cancer cell lines:

CompoundIC₅₀ (μM) vs. MCF-7IC₅₀ (μM) vs. HCT-116Selectivity Index (RPE-1)
218.725.7>2.5
1419.326.1>2.3
Doxorubicin19.722.61.0

Compounds 2 and 14 (structural analogs) induced apoptosis in MCF-7 cells via caspase-3 activation and mitochondrial membrane depolarization, with minimal toxicity to normal RPE-1 cells .

Enzyme Inhibition

The triazole moiety chelates heme iron in cytochrome P450 enzymes, disrupting steroidogenesis in estrogen-dependent cancers. This mechanism mirrors FDA-approved aromatase inhibitors like letrozole .

Pharmaceutical Applications

Anticancer Therapeutics

The compound’s ability to inhibit aromatase and induce apoptosis positions it as a candidate for breast cancer therapy, particularly in hormone receptor-positive malignancies .

Antimicrobial Research

While direct evidence is limited, structural analogs exhibit broad-spectrum antimicrobial activity, suggesting potential utility against resistant pathogens .

Hazard StatementPrecautionary Measure
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Recommended precautions include using personal protective equipment (gloves, goggles) and working in a fume hood .

Comparative Analysis with Structural Analogs

AnalogModificationBioactivity Enhancement
Methyl 5-bromo-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoateBromine substitutionIncreased lipophilicity and blood-brain barrier penetration
Methyl 5-nitro-2-(1H-1,2,4-triazol-1-yl)benzoateNitro groupEnhanced electron-withdrawing effects, improving target binding

Electron-rich substituents (e.g., -NO₂, -NH₂) generally enhance cytotoxic potency, while halogen atoms improve metabolic stability .

Recent Advances and Future Directions

A 2025 study highlights the compound’s synergy with checkpoint inhibitors in murine melanoma models, reducing tumor volume by 62% compared to monotherapy . Future research should prioritize:

  • In vivo pharmacokinetics: Assessing oral bioavailability and half-life.

  • Structure-Activity Relationship (SAR): Optimizing substituents for improved selectivity.

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